

# Methyl Tridecanoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Methyl tridecanoate

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## Abstract

**Methyl tridecanoate**, a saturated fatty acid methyl ester, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially recognized as a component of natural lipids and a useful standard in analytical chemistry, recent research has unveiled its potential therapeutic applications, particularly in the realms of antimicrobial and neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activities of **methyl tridecanoate**. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside a thorough compilation of its quantitative data. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action and utility in research and development.

## Introduction

**Methyl tridecanoate** (C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>), the methyl ester of tridecanoic acid, is a saturated fatty acid with a 13-carbon backbone.[1][2] While odd-chain fatty acids are less common in mammals than their even-chain counterparts, they are found in significant amounts in various bacteria, plants, and marine organisms.[3] The study of **methyl tridecanoate** has been propelled by its utility as an internal standard in gas chromatography for fatty acid analysis and, more recently, by the discovery of its intriguing biological properties. This guide aims to consolidate the current

knowledge on **methyl tridecanoate**, providing a valuable resource for researchers exploring its potential in diverse fields, from microbiology to neurodegenerative disease.

## History and Discovery

The history of **methyl tridecanoate** is intrinsically linked to the broader history of fatty acid chemistry. The foundational method for its synthesis, the Fischer-Speier esterification, was established in 1895 by Emil Fischer and Arthur Speier.<sup>[4]</sup> This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of ester synthesis.<sup>[5][6][7]</sup> While a specific date for the first synthesis or isolation of **methyl tridecanoate** is not well-documented, the development of gas chromatography (GC) in the mid-20th century was a pivotal moment. This analytical technique, which often requires the conversion of fatty acids to their more volatile methyl esters (FAMES), led to the widespread preparation and identification of compounds like **methyl tridecanoate** from natural sources.<sup>[8][9]</sup>

Early research focused on identifying and quantifying odd-chain fatty acids in various natural products. **Methyl tridecanoate** has since been identified in a variety of organisms, including the aquatic herb *Monochoria hastata*, the medicinal plant *Astragalus mongholicus*, and various microorganisms.<sup>[10][11][12]</sup> More recently, research has shifted towards understanding the biological roles and potential therapeutic applications of this molecule.

## Physicochemical and Spectroscopic Data

**Methyl tridecanoate** is a clear, colorless liquid at room temperature.<sup>[10]</sup> A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C14H28O2	[10]
Molecular Weight	228.37 g/mol	[10]
CAS Number	1731-88-0	[10]
Melting Point	5.5 °C	[13]
Boiling Point	131 °C at 4 mmHg	[13]
Density	0.864 g/mL at 25 °C	[6]
Refractive Index	1.435 at 20 °C	[13]
Solubility	Soluble in chloroform, ethanol, ethyl ether; practically insoluble in water.	[3]

Spectroscopic data is crucial for the identification and characterization of **methyl tridecanoate**.

Spectroscopic Data	Key Features	Reference(s)
<sup>1</sup> H NMR	Signals around 3.67 ppm (s, 3H, -OCH <sub>3</sub> ), 2.30 ppm (t, 2H, -CH <sub>2</sub> COO-), 1.65 ppm (m, 2H, -CH <sub>2</sub> CH <sub>2</sub> COO-), 1.2-1.4 ppm (m, 18H, -(CH <sub>2</sub> ) <sub>9</sub> -), and 0.88 ppm (t, 3H, -CH <sub>3</sub> ).	[14][15][16]
<sup>13</sup> C NMR	Signals around 174.3 ppm (C=O), 51.4 ppm (-OCH <sub>3</sub> ), and a series of peaks between 14.1 and 34.1 ppm for the alkyl chain carbons.	[10]
GC-MS (EI)	Molecular ion peak (M <sup>+</sup> ) at m/z 228. Key fragment ions at m/z 74 (McLafferty rearrangement), 87, 101, 143, and 199.	[17]
FTIR (neat)	Strong C=O stretching vibration around 1740 cm <sup>-1</sup> , C-O stretching vibrations between 1170-1250 cm <sup>-1</sup> , and various C-H stretching and bending vibrations for the alkyl chain.	[10][18]

## Experimental Protocols

### Synthesis of Methyl Tridecanoate via Fischer Esterification

This protocol describes the synthesis of **methyl tridecanoate** from tridecanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

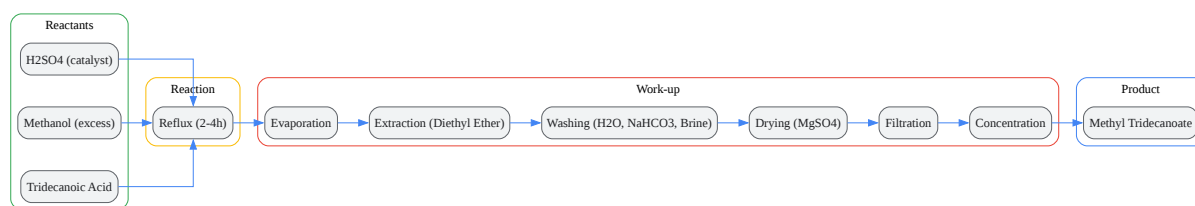
- Tridecanoic acid

- Anhydrous methanol
- Concentrated sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous methanol (e.g., a 10 to 20-fold molar excess).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of tridecanoic acid) to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **methyl tridecanoate**.
- The product can be further purified by vacuum distillation or column chromatography if necessary.



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**Caption:** Synthesis workflow for **methyl tridecanoate**.

## Analysis of Methyl Tridecanoate by GC-MS

This protocol provides a general method for the analysis of **methyl tridecanoate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl-based column).

Procedure:

- Sample Preparation: Dissolve the **methyl tridecanoate** sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL. An internal

standard can be added for quantitative analysis.

- GC Conditions:
  - Injector Temperature: 250 °C
  - Injection Mode: Split or splitless, depending on the sample concentration.
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min), and hold for a few minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 250 °C.
- Data Analysis: Identify the **methyl tridecanoate** peak based on its retention time and the characteristic mass spectrum.

## Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **methyl tridecanoate** against a bacterial strain.

Materials:

- **Methyl tridecanoate**
- Bacterial culture in logarithmic growth phase
- M Mueller-Hinton Broth (MHB)

- 96-well microtiter plate
- Spectrophotometer (plate reader)

Procedure:

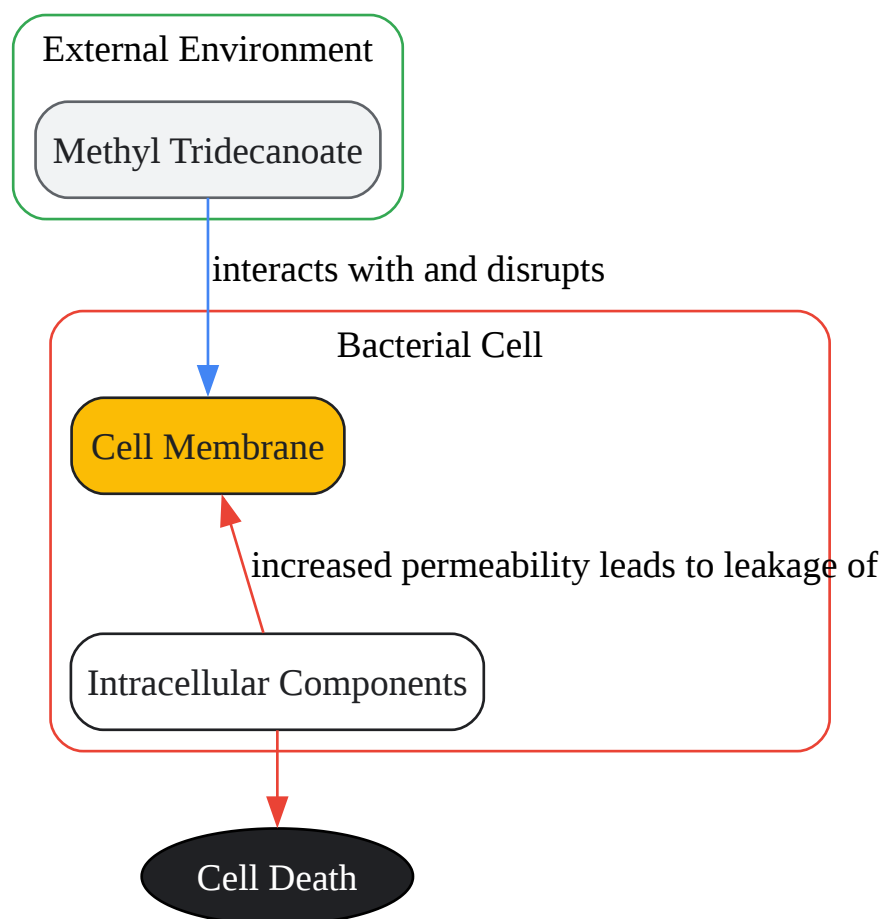
- Prepare a stock solution of **methyl tridecanoate** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the **methyl tridecanoate** stock solution in MHB.
- Inoculate each well with the bacterial suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
- Incubate the plate at 37 °C for 18-24 hours.
- The MIC is defined as the lowest concentration of **methyl tridecanoate** that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[\[19\]](#)[\[20\]](#)

## Biological Activities and Signaling Pathways

### Antibacterial Activity

**Methyl tridecanoate** has demonstrated significant antibacterial activity against a range of pathogenic bacteria.[\[21\]](#) Its primary mode of action is believed to be the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[\[11\]](#)





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**Caption:** Proposed antibacterial mechanism of **methyl tridecanoate**.

## Neuroprotective Potential

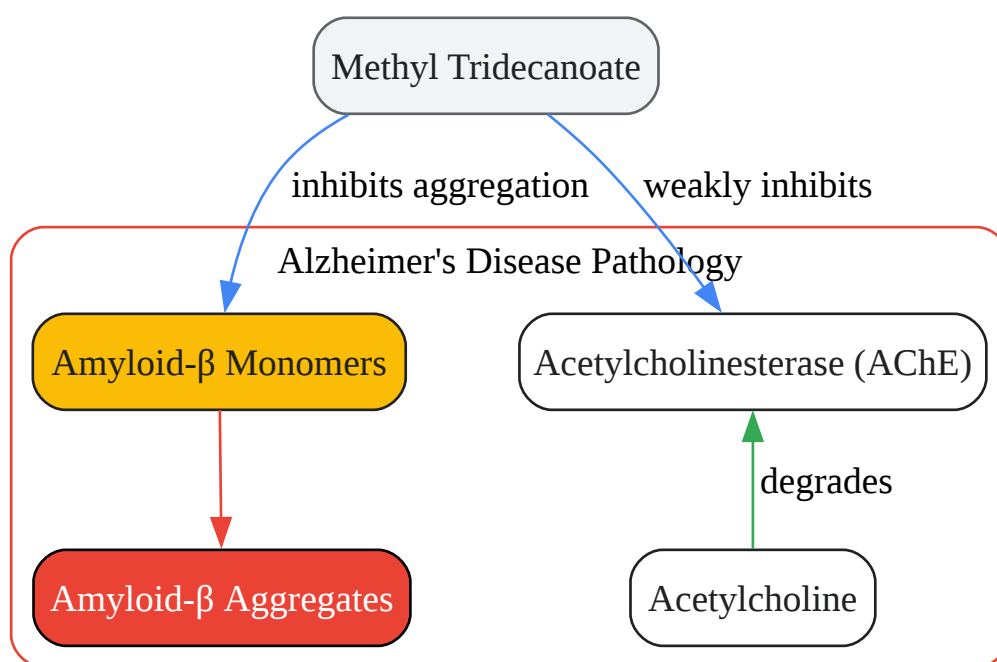
Recent studies have highlighted the potential of **methyl tridecanoate** in the context of neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to moderately inhibit the aggregation of amyloid- $\beta$  (A $\beta$ ) peptides, a key pathological hallmark of Alzheimer's. [22] Additionally, it exhibits weak inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. [22] The inhibition of AChE is a therapeutic strategy to improve cognitive function in Alzheimer's patients.

Experimental Protocols for Neuroprotective Activity:

- **Amyloid- $\beta$  Aggregation Inhibition Assay:** This assay typically involves incubating synthetic A $\beta$  peptides in the presence and absence of the test compound (**methyl tridecanoate**). The

extent of aggregation is monitored over time using a fluorescent dye such as Thioflavin T (ThT), which binds to amyloid fibrils and exhibits enhanced fluorescence. A reduction in ThT fluorescence in the presence of **methyl tridecanoate** indicates inhibition of A $\beta$  aggregation. [23][24][25]

- **Acetylcholinesterase Inhibition Assay:** This is often a colorimetric assay based on the Ellman's method. The enzyme AChE hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically. A decrease in the rate of color formation in the presence of **methyl tridecanoate** indicates AChE inhibition. [26][27][28][29]



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**Caption:** Potential neuroprotective actions of **methyl tridecanoate**.

## Conclusion and Future Directions

**Methyl tridecanoate** has transitioned from a simple analytical standard to a molecule with demonstrated biological activities that warrant further investigation. Its antibacterial properties, coupled with its potential to interfere with key pathological processes in Alzheimer's disease, make it a promising lead compound for drug development. Future research should focus on

elucidating the precise molecular targets and signaling pathways modulated by **methyl tridecanoate**. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. Furthermore, in vivo studies are necessary to validate the therapeutic potential of **methyl tridecanoate** and to assess its pharmacokinetic and toxicological profiles. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to build upon as they explore the full potential of this intriguing fatty acid methyl ester.

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